2-chloro-N-(2,6-dimethylphenyl)propanamide
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Overview
Description
2-chloro-N-(2,6-dimethylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol . It is a chlorinated amide derivative of propanamide, characterized by the presence of a 2,6-dimethylphenyl group. This compound is primarily used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dimethylphenyl)propanamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with propionyl chloride to yield the final product . The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to manage the reaction exothermicity and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-dimethylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new amide derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the amide group can yield amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of new amide derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
2-chloro-N-(2,6-dimethylphenyl)propanamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-dimethylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-N-(2,6-dimethylphenyl)-N-(1-phenylethenyl)acetamide
- 2-chloro-N-(2,6-dimethylphenyl)-N-(ethoxymethyl)acetamide
- 2-chloro-N-(2,6-dimethylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
2-chloro-N-(2,6-dimethylphenyl)propanamide is unique due to its specific structural features, such as the presence of a 2,6-dimethylphenyl group and a chlorinated amide moiety. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFFOECQCIFQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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